Ampreloxetine

Pharmacokinetics Norepinephrine Reuptake Inhibitor Half-life

Ampreloxetine (TD-9855) is an investigational, orally bioavailable small molecule that acts as a norepinephrine transporter (NET) inhibitor with modest selectivity over the serotonin transporter (SERT). It is being developed by Theravance Biopharma for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), with a particular focus on the multiple system atrophy (MSA) patient population where distinct central autonomic pathophysiology may confer differential sensitivity to NET inhibition.

Molecular Formula C18H18F3NO
Molecular Weight 321.3 g/mol
CAS No. 1227056-84-9
Cat. No. B605500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpreloxetine
CAS1227056-84-9
SynonymsTD-9855;  TD9855;  TD 9855;  Ampreloxetine; 
Molecular FormulaC18H18F3NO
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F
InChIInChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2
InChIKeyTZIALEBTHQWNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ampreloxetine (TD-9855) CAS 1227056-84-9: Long-Acting NET Inhibitor Profile for Scientific Procurement


Ampreloxetine (TD-9855) is an investigational, orally bioavailable small molecule that acts as a norepinephrine transporter (NET) inhibitor with modest selectivity over the serotonin transporter (SERT) [1]. It is being developed by Theravance Biopharma for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), with a particular focus on the multiple system atrophy (MSA) patient population where distinct central autonomic pathophysiology may confer differential sensitivity to NET inhibition [2]. Ampreloxetine is characterized by an extended terminal elimination half-life of 30–40 hours, enabling once-daily dosing with sustained target engagement across the entire dosing interval [1].

NET inhibitor with extended half-life for sustained target engagement studies in autonomic research
MSA-associated neurogenic orthostatic hypotension (nOH) model research with CNS-penetrant pharmacology
Once-daily dosing research supporting continuous NET engagement across circadian cycle

Why Ampreloxetine Cannot Be Substituted with Atomoxetine, Reboxetine, or Droxidopa in nOH Research Applications


Within the norepinephrine reuptake inhibitor (NRI) class, substantial pharmacokinetic heterogeneity precludes generic substitution. Ampreloxetine exhibits a terminal half-life of 30–40 hours [1], approximately 6-fold longer than atomoxetine (5.2 hours in extensive metabolizers) [2], enabling stable once-daily target engagement without the trough-mediated symptom recurrence observed with shorter-acting NET inhibitors. Mechanistically, ampreloxetine functions as a direct NET inhibitor, in contrast to the prodrug droxidopa which requires enzymatic conversion to norepinephrine and demonstrates variable inter-individual bioavailability [3]. Furthermore, the safety profile regarding supine hypertension—a boxed warning for all currently FDA-approved pressor agents—differs meaningfully: ampreloxetine has demonstrated no signal of worsening supine hypertension across multiple Phase 3 trials [4]. These compound-specific attributes carry direct implications for experimental reproducibility, dosing regimen design, and safety monitoring in both preclinical and clinical research settings.

vs. Atomoxetine
Half-life mismatch may affect target engagement consistency. Shorter half-life (~5 h in extensive metabolizers) may lead to peak-to-trough fluctuation, challenging sustained NET inhibition in chronic models.
vs. Reboxetine
NET/SERT selectivity profile may differ. Higher NET potency and distinct transporter occupancy kinetics could alter noradrenergic versus serotonergic balance in preclinical readouts.
vs. Droxidopa
Mechanism-dependent response variability may not transfer. Prodrug requiring enzymatic conversion contrasts with direct NET inhibition, introducing inter-subject variability that may confound model endpoints.

Ampreloxetine Quantitative Differentiation Evidence: PK, Target Engagement, and Safety Comparator Data


Plasma Half-Life of Ampreloxetine (30–40 h) Versus Atomoxetine (5.2 h) for Sustained Target Engagement

Ampreloxetine demonstrates a terminal elimination half-life of 30–40 hours in healthy subjects and patient populations [1], representing an approximately 6-fold longer exposure duration compared to atomoxetine, which has a half-life of 5.2 hours in extensive CYP2D6 metabolizers [2]. This extended half-life enables once-daily dosing of ampreloxetine with sustained plasma concentrations across the full 24-hour dosing interval [1], whereas the shorter half-life of atomoxetine necessitates more frequent administration to maintain consistent NET inhibition.

Plasma half-life
Cross-study comparable
Ampreloxetine vs Atomoxetine 30–40 h vs 5.2 h
(~6-fold longer)
Supports once-daily dosing with reduced peak-to-trough fluctuation in exposure models.
Human PK studies; poor metabolizer half-life ~21.6 h for comparator.
Pharmacokinetics Norepinephrine Reuptake Inhibitor Half-life

Plasma Norepinephrine Elevation with Ampreloxetine (71% Increase) in nOH Patient Population

In a Phase II multicenter clinical trial enrolling patients with symptomatic nOH, ampreloxetine treatment resulted in a statistically significant 71% increase in plasma norepinephrine levels from baseline (p < 0.005) accompanied by a 22% decline in the intraneuronal norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) (p < 0.05) [1]. The median maintenance dose was 10 mg once daily [1]. This biomarker profile is consistent with sustained NET inhibition and reduced neuronal reuptake of norepinephrine.

Plasma NE change
Class-level inference
From baseline in nOH patients +71% (p < 0.005)
Reported pharmacodynamic signal of norepinephrine transporter engagement.
Phase II trial; 34 patients, 10 mg once-daily median dose.
Pharmacodynamics Norepinephrine Neurogenic Orthostatic Hypotension

NET/SERT Selectivity Profile: Ampreloxetine (4- to 10-fold NET-Selective) Versus Dual SNRIs

Ampreloxetine exhibits 4- to 10-fold selectivity for NET over SERT across human and rat transporters [1], with pIC50 values of 8.0 for human NET, 8.6 for human SERT, and 6.8 for human DAT . This contrasts with non-selective dual SNRIs such as venlafaxine (SERT:NET affinity ratio ~30) and milnacipran (SERT:NET affinity ratio ~1.6) [2], positioning ampreloxetine as a NET-preferring inhibitor with modest SERT activity that may increase at higher doses.

NET/SERT selectivity
Cross-study comparable
Ampreloxetine vs SNRIs 4- to 10-fold NET over SERT
NET-preferring profile relevant for noradrenergic pathway research.
In vitro transporter uptake assays; venlafaxine SERT-preferring, milnacipran ~1.6-fold.
Transporter Selectivity NET SERT Binding Affinity

Supine Hypertension Safety Profile: Ampreloxetine Shows No Worsening Signal Versus FDA-Approved Pressor Agents

Across multiple Phase 3 clinical trials, ampreloxetine demonstrated no signal for worsening of supine hypertension, with 24-hour blood pressure monitoring confirming the absence of nocturnal blood pressure exacerbation [1][2]. This safety finding contrasts with the regulatory landscape for currently approved nOH therapies: all FDA-approved pressor agents (midodrine, droxidopa) carry black box warnings regarding the risk of exacerbating supine hypertension [1]. In the Phase 3 CYPRESS study, ampreloxetine was generally well tolerated with safety findings consistent with prior studies, including no signal of worsening of supine hypertension [3].

Supine HT signal
Reported endpoint context
No worsening signal across Phase 3 trials
Reported cardiovascular safety endpoint; differs from black-box warning context of approved pressors.
24-h BP monitoring; requires class-specific review; Phase 3 CYPRESS did not meet primary endpoint.
Cardiovascular Safety Supine Hypertension nOH

Mechanism-Based Differentiation: Direct NET Inhibition (Ampreloxetine) Versus Norepinephrine Prodrug (Droxidopa)

Ampreloxetine acts as a direct, reversible inhibitor of the norepinephrine transporter (NET), producing sustained elevations in synaptic norepinephrine through blockade of neuronal reuptake [1]. In contrast, droxidopa (L-DOPS) is a synthetic amino acid prodrug that requires enzymatic decarboxylation by aromatic L-amino acid decarboxylase (AADC) to produce norepinephrine [2]. This prodrug conversion is subject to inter-individual variability in AADC activity and may be compromised in patients with advanced neurodegeneration. Ampreloxetine's direct mechanism bypasses this rate-limiting enzymatic step, offering more predictable target engagement independent of residual enzymatic capacity [1].

Mechanism of NE elevation
Class-level inference
Ampreloxetine vs Droxidopa Direct NET inhibition vs prodrug conversion
Direct mechanism may reduce inter-subject variability in research models.
Droxidopa requires AADC decarboxylation, subject to enzymatic capacity.
Mechanism of Action NET Inhibitor Prodrug Pharmacokinetic Predictability

CNS Penetration and NET Occupancy: Ampreloxetine Projected Human Plasma EC50 of 5.5 ng/mL for NET Engagement

Ampreloxetine is a CNS-penetrant NET inhibitor . In rat spinal cord studies, the estimated EC50 for NET occupancy was 11.7 ng/mL, with projected human plasma EC50 values of 5.5 ng/mL for NET and 23.9 ng/mL for SERT [1]. The ~4.3-fold lower projected human EC50 for NET versus SERT (5.5 vs 23.9 ng/mL) translates to preferential NET engagement at clinically achievable plasma concentrations, consistent with the observed 4- to 10-fold in vitro NET selectivity .

CNS NET occupancy EC50
Supporting evidence
Projected human plasma NET 5.5 ng/mL; SERT 23.9 ng/mL
~4.3-fold lower EC50 supports preferential NET engagement in exposure models.
PK/PD modeling based on rat spinal cord occupancy; translation to human requires validation.
CNS Penetration Transporter Occupancy PK/PD Modeling

Ampreloxetine Research Applications: nOH, Autonomic Failure Models, and NET Pharmacology Studies


Neurogenic Orthostatic Hypotension (nOH) Clinical Research in MSA Patient Populations

Ampreloxetine is specifically positioned for nOH research in multiple system atrophy (MSA) patients, where pre-specified subgroup analyses from early Phase 3 trials revealed robust efficacy signals despite failure in the overall synucleinopathy population [1]. The compound's 30–40 hour half-life enables once-daily dosing with sustained target engagement across 24 hours [2], while its demonstrated absence of supine hypertension worsening [3] addresses a key safety limitation of currently approved pressor agents. Researchers investigating MSA-associated autonomic failure should prioritize ampreloxetine over shorter-acting NET inhibitors (e.g., atomoxetine) to minimize trough-mediated symptom recurrence and over prodrug approaches (e.g., droxidopa) to avoid enzymatic conversion variability.

Preclinical NET Pharmacology and Transporter Occupancy Studies

Ampreloxetine's well-characterized in vitro binding profile—pIC50 values of 8.0 (NET), 8.6 (SERT), and 6.8 (DAT) [1]—combined with validated CNS penetration and defined transporter occupancy EC50 values (projected human: NET 5.5 ng/mL, SERT 23.9 ng/mL) [2], make it a suitable reference compound for NET pharmacology studies. The 4- to 10-fold NET selectivity over SERT [1] provides a defined window for investigating noradrenergic versus serotonergic contributions to physiological responses. Compared to reboxetine (Ki = 1.04 nM for human NET) [3], ampreloxetine offers a less potent but more balanced NET/SERT profile that may better model dual-transporter engagement at higher exposures.

Autonomic Failure Models Requiring Sustained Noradrenergic Potentiation

For in vivo models of autonomic failure where sustained noradrenergic tone is required, ampreloxetine's extended half-life (30–40 hours) [1] and once-daily dosing regimen provide pharmacokinetic advantages over shorter-acting NET inhibitors. Atomoxetine, with a half-life of 5.2 hours in extensive metabolizers [2], exhibits substantial peak-to-trough fluctuation that may confound interpretation of continuous physiological endpoints. Ampreloxetine achieves steady-state by approximately 2 weeks with stable 24-hour plasma levels [3], enabling more consistent target engagement in chronic dosing paradigms. This PK profile is particularly relevant for studies measuring ambulatory blood pressure, orthostatic tolerance, and symptom diaries requiring stable drug exposure across the circadian cycle.

Cardiovascular Safety Pharmacology Assessment of NET Inhibitors

Ampreloxetine's differentiated cardiovascular safety profile—specifically the absence of worsening supine hypertension across multiple Phase 3 trials [1]—positions it as a valuable tool compound for investigating the relationship between NET inhibition and baroreflex-mediated blood pressure regulation. This safety attribute contrasts with the black box warnings carried by all FDA-approved nOH pressor agents [1] and addresses a known liability of potent NET inhibitors, which can exacerbate supine hypertension in autonomically impaired patients. Researchers conducting cardiovascular safety pharmacology studies may select ampreloxetine to dissociate the desired orthostatic pressor effect from unwanted nocturnal blood pressure elevation.

Application
Selection Property
Validation Focus
MSA-associated nOH model research
Sustained NET engagement with once-daily profile
24-hour orthostatic blood pressure and symptom-diary endpoints
Preclinical NET/SERT transporter pharmacology
Defined in vitro selectivity and CNS occupancy model
Receptor occupancy and noradrenergic vs serotonergic endpoint interpretation
Chronic autonomic failure models
Extended half-life for stable plasma levels
Ambulatory blood pressure and circadian cycle exposure modeling
Cardiovascular safety pharmacology of NET inhibitors
Reported supine hypertension endpoint context
Baroreflex-mediated blood pressure regulation and nocturnal monitoring endpoints

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